Ethyl pipecolinate
Overview
Description
Ethyl pipecolinate, also known as ethyl 2-piperidinecarboxylate, is an organic compound with the molecular formula C8H15NO2. It is a derivative of pipecolic acid, where the carboxyl group is esterified with ethanol. This compound is a clear, colorless to light yellow liquid and is used in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
Ethyl pipecolinate, also known as ethyl 2-piperidinecarboxylate , is a heterocyclic building block The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to participate in the total synthesis of the (+)-epiquinamide, a quinolizidine alkaloid . Alkaloids often interact with a variety of enzymes, receptors, and ion channels in the body, but the exact interactions of this compound require further investigation.
Biochemical Pathways
Given its role in the synthesis of a quinolizidine alkaloid , it may be involved in alkaloid biosynthesis pathways
Result of Action
Given its role in the synthesis of a quinolizidine alkaloid , it may have similar effects to other alkaloids, which can include analgesic, anti-inflammatory, and anti-amnesic effects
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl pipecolinate can be synthesized through the esterification of pipecolic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating pipecolic acid and ethanol with a catalytic amount of sulfuric acid or hydrochloric acid to yield this compound and water. The reaction can be represented as follows:
C6H11NO2+C2H5OH→C8H15NO2+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where pipecolic acid and ethanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the product from the by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Ethyl pipecolinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can be hydrolyzed back to pipecolic acid and ethanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Hydrolysis: Pipecolic acid and ethanol.
Reduction: 2-piperidinemethanol.
Substitution: Various substituted pipecolinate derivatives.
Scientific Research Applications
Ethyl pipecolinate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals
Comparison with Similar Compounds
Methyl pipecolinate: Similar structure but with a methyl ester group instead of an ethyl ester.
Pipecolic acid: The parent compound without the ester group.
Ethyl nicotinate: Another ethyl ester but derived from nicotinic acid.
Uniqueness: this compound is unique due to its specific ester group, which imparts different chemical reactivity and physical properties compared to its analogs. Its applications in various fields, such as medicinal chemistry and industrial synthesis, highlight its versatility and importance .
Properties
IUPAC Name |
ethyl piperidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h7,9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIKRGHFZTYTIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307286 | |
Record name | Ethyl 2-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501307286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-72-3 | |
Record name | Ethyl 2-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15862-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl piperidine-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015862723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15862-72-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49360 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501307286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl piperidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.340 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of ethyl pipecolinate in synthetic chemistry?
A1: this compound serves as a versatile building block in synthesizing various heterocyclic compounds. Studies demonstrate its utility in creating []Benzothienoindolizidinones, []Benzothienoquinolizidinones [], and thienoquinolizidinones []. These compounds can further rearrange into complex structures like piperidino[1,2-a][1,3] or [, ]diazepines fused to thiophene rings []. Furthermore, it acts as a precursor in the stereoselective synthesis of (±)-α- and (±)-β-Conhydrins [, ].
Q2: Has the thermal decomposition of this compound been investigated?
A2: Yes, the kinetics and mechanisms of gas-phase elimination of this compound have been studied []. The decomposition is a homogeneous, unimolecular reaction following first-order kinetics. The primary decomposition pathway involves the formation of pipecolic acid and ethylene, followed by rapid decarboxylation of the acid intermediate [].
Q3: Is this compound found naturally, and if so, where?
A3: Research indicates that this compound is a constituent of volatile compounds found in Strobilanthes tonkinensis leaves, a plant native to Yunnan province and recognized for its unique aroma []. Notably, it constitutes a minor component (5.88%) compared to the major volatiles like 1-(3,4,5,6-tetrahydro-2-pyridyl)-1-propanone and 1-(1,4,5,6-tetrahydro-2-pyridyl)-1-propanone [].
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